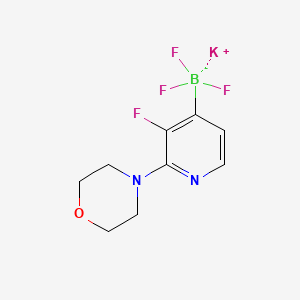

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

Übersicht

Beschreibung

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is an organoboron compound with the molecular formula C₉H₁₀BF₄KN₂O and a molecular weight of 288.09 g/mol . This compound is part of the organotrifluoroborate family, known for their stability and reactivity in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate can be synthesized through the reaction of 3-fluoro-2-morpholinopyridine with potassium trifluoroborate in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically occurs under inert atmosphere conditions to prevent moisture and air sensitivity issues .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: Typically performed under an inert atmosphere at elevated temperatures (50-100°C) to facilitate the coupling reaction.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions , where it facilitates the formation of carbon-carbon bonds between aryl or alkenyl halides and alkyltrifluoroborates. This method is preferred due to the stability of trifluoroborates compared to traditional boronic acids, which can be sensitive to air and moisture.

Key Findings:

- Nucleophilic Efficiency : Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate has shown high reactivity in coupling with various electrophiles, including aryl bromides and chlorides, under optimized conditions using palladium catalysts .

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing complex organic molecules, particularly in medicinal chemistry where it aids in developing pharmaceuticals.

Case Study:

A study demonstrated the synthesis of a series of biologically active compounds through sequential cross-coupling reactions involving this compound . The efficiency of these reactions was attributed to the compound's stability and reactivity under mild conditions.

Comparative Data Table

The following table summarizes the performance of this compound compared to other organoboron reagents in cross-coupling reactions:

| Reagent | Stability | Yield (%) | Reaction Conditions |

|---|---|---|---|

| This compound | High | 85–95 | Pd catalyst, THF/H2O solvent system |

| Boronic Acids | Moderate | 60–80 | Pd catalyst, various solvents |

| Organoboranes | Low | 50–70 | Requires strict inert conditions |

Advantages Over Traditional Boron Reagents

This compound offers several advantages over traditional boron reagents:

- Moisture Stability : Unlike boronic acids, it remains stable in the presence of moisture.

- Broad Functional Group Compatibility : It can participate in a wider range of reactions without degradation.

Recent Developments and Future Directions

Recent studies have focused on expanding the scope of this compound's applications beyond conventional cross-coupling reactions. Researchers are exploring its potential in:

Wirkmechanismus

The compound exerts its effects primarily through its role in cross-coupling reactions. The mechanism involves the transmetalation of the organotrifluoroborate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the trifluoroborate group under the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other organotrifluoroborates . This makes it particularly valuable in specialized synthetic applications where other boron reagents may not perform as effectively .

Biologische Aktivität

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate, with the CAS number 1704704-31-3, is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by various research findings.

Molecular Formula: C9H10BF4KN2O

Molecular Weight: 248.10 g/mol

Purity: ≥ 95%

The compound is characterized as a boron-containing compound that plays a significant role in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. These reactions are critical for synthesizing complex organic molecules, which can have therapeutic applications. The trifluoroborate moiety enhances the reactivity of the compound, making it suitable for coupling with different aryl and heteroaryl halides .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties through its inhibition of specific protein kinases involved in cell proliferation. Protein kinases are crucial in regulating cellular processes such as growth and division. Inhibitors targeting these kinases can potentially halt tumor growth and proliferation.

- Protein Kinase Inhibition : The compound has been explored as an inhibitor of polo-like kinases (PLKs), which are essential for mitotic progression and are often overexpressed in various cancers . Inhibition of PLK1 has been linked to reduced viability in cancer cells and increased apoptosis.

- Cell Proliferation Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis .

Immunomodulatory Effects

The compound's structure suggests potential immunomodulatory effects , which could be beneficial in treating autoimmune disorders. By modulating immune responses, it may help manage conditions such as rheumatoid arthritis and psoriasis .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of boron trifluoride with 3-fluoro-2-morpholinopyridine under controlled conditions to yield high-purity products suitable for biological assays. The synthesis process is critical as it influences the compound's reactivity and biological efficacy.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEZYPBKWGRAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.